Ethyl 4-methyl-3-n-propoxybenzoylformate
Description
Ethyl 4-methyl-3-n-propoxybenzoylformate is a synthetic ester derivative of benzoylformic acid, characterized by a methyl group at the 4-position and an n-propoxy group at the 3-position of the aromatic ring. Its molecular formula is $ \text{C}{16}\text{H}{22}\text{O}_5 $, with a molecular weight of 294.34 g/mol. The ethyl ester group enhances its solubility in organic solvents, while the substituted aromatic ring contributes to its stability and reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
ethyl 2-(4-methyl-3-propoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-8-18-12-9-11(7-6-10(12)3)13(15)14(16)17-5-2/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZFNUJQVLOHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191082 | |
| Record name | Benzeneacetic acid, 4-methyl-α-oxo-3-propoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443312-16-0 | |
| Record name | Benzeneacetic acid, 4-methyl-α-oxo-3-propoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443312-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-methyl-α-oxo-3-propoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-3-n-propoxybenzoylformate typically involves the esterification of 4-methyl-3-n-propoxybenzoic acid with formic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-3-n-propoxybenzoylformate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of different esters or amides.
Scientific Research Applications
Ethyl 4-methyl-3-n-propoxybenzoylformate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-3-n-propoxybenzoylformate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-methyl-3-n-propoxybenzoylformate belongs to a class of substituted benzoylformate esters. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Physicochemical Comparison


Key Observations:
Substituent Effects on Molecular Weight:
- The n-propoxy group in this compound increases its molecular weight compared to methoxy-substituted analogs (e.g., Ethyl 3-methoxy-4-methylbenzoylformate) .
- Replacement of the ethyl ester with a methyl ester (as in Methyl 4-ethyl-3-n-butoxybenzoylformate) reduces molecular weight but retains high solubility .
Solubility Trends:
- Longer alkoxy chains (e.g., n-propoxy vs. methoxy) improve solubility in ethyl acetate due to enhanced lipophilicity .
Table 2: Bioactivity Comparison (Antifungal and Antimicrobial)
Key Observations:
Bioactivity Gaps: While this compound lacks direct bioactivity data, structurally related natural compounds (e.g., curcumin, gingerol) exhibit significant antifungal and antimicrobial properties. This suggests that synthetic analogs with optimized substituents could mimic such activities .
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